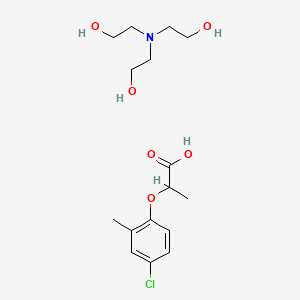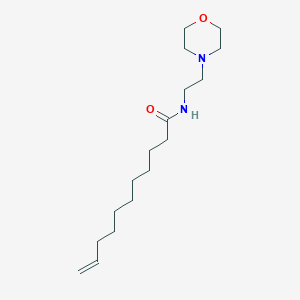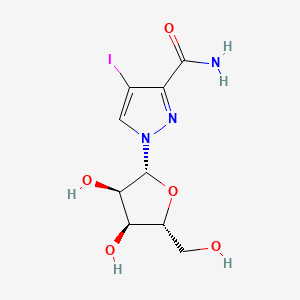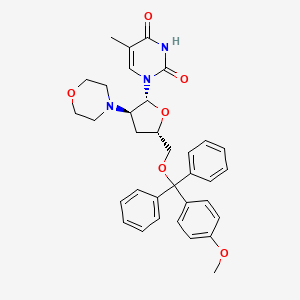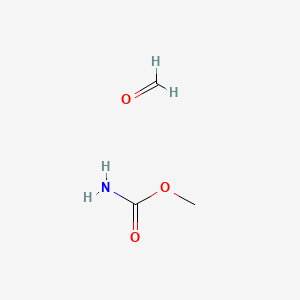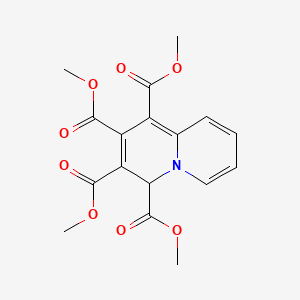
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is a heterocyclic compound known for its unique structural properties and reactivity. It is characterized by the presence of four carboxylate groups attached to a quinolizine core, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of pyridine with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a 1,4-dipolar cycloaddition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by hydrochloric acid to yield indolizines.
Cycloaddition: It participates in cycloaddition reactions with other reagents, forming complex structures.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis reactions.
Dimethyl Acetylenedicarboxylate (DMAD): Used in the initial synthesis and cycloaddition reactions.
Major Products:
Indolizines: Formed through hydrolysis.
Complex Cycloadducts: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate involves its ability to participate in cycloaddition reactions, forming stable intermediates and products. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with microbial cell membranes and enzymes .
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate: Another quinolizine derivative with similar structural features.
Indolizines: Formed as hydrolysis products of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
1101-39-9 |
|---|---|
Molekularformel |
C17H17NO8 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-8,13H,1-4H3 |
InChI-Schlüssel |
JXDYWRXGPXTCKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


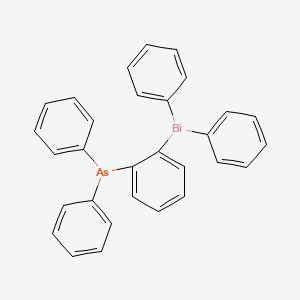

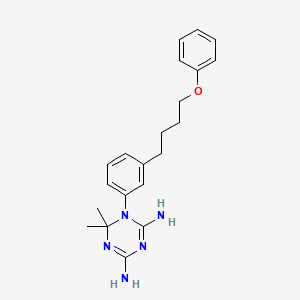
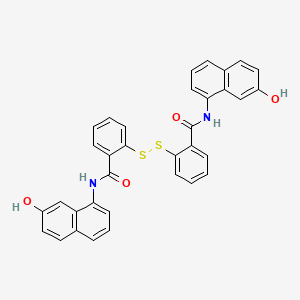
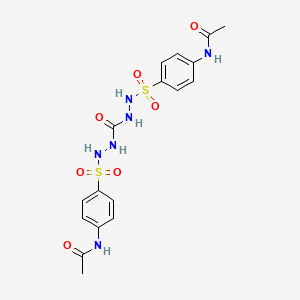
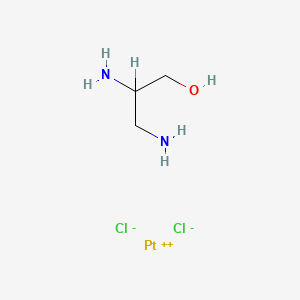
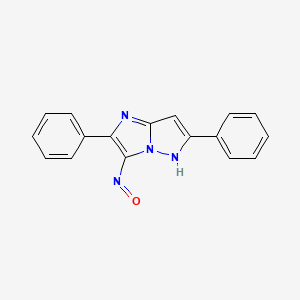

![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
